molecular formula C9H18N2O2 B2566808 Methyl 5-(dimethylamino)piperidine-3-carboxylate CAS No. 1555892-94-8

Methyl 5-(dimethylamino)piperidine-3-carboxylate

Cat. No.: B2566808
CAS No.: 1555892-94-8
M. Wt: 186.255
InChI Key: SZKGROTZIKFCAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products, and tautomeric NH-pyrazoles prepared from hydrazine hydrate were further N-alkylated with alkyl halides to give 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .

Scientific Research Applications

Metabolism and Toxicity Studies

  • Carcinogenic N-Nitroso Compounds : Research highlights the significance of naturally occurring amines and amides, including derivatives of piperidine, as precursors to carcinogenic N-nitroso compounds in vivo. These findings emphasize the need for understanding the metabolic pathways of such compounds and their implications in cancer research (Lin, 1986).

  • Photodynamic Therapy Enhancement : Studies on pretreatment methods to enhance the accumulation of protoporphyrin IX in photodynamic therapy highlight the importance of understanding the metabolic interactions of ester compounds and their potential in improving treatment outcomes (Gerritsen et al., 2008).

  • Antidepressant Mechanisms : Research into the mechanisms of action of fumaric acid esters, including dimethylfumarate, in the treatment of psoriasis suggests that understanding the biochemical pathways and molecular interactions of ester compounds can contribute to the development of therapeutic agents (Brück et al., 2018).

Chemical Synthesis and Applications

  • Biomass to Chemicals : The conversion of biomass into valuable chemicals, including esters, highlights the potential for sustainable production of industrially important compounds. Research into methods for the synthesis of xylan esters from birch demonstrates the application potential of esters in biopolymers and drug delivery systems (Petzold-Welcke et al., 2014).

  • Omeprazole Synthesis : Novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, involve the creation of ester compounds. This research emphasizes the significance of ester chemistry in pharmaceutical manufacturing (Saini et al., 2019).

Future Directions

Heterocyclic amino acids, such as the ones synthesized from this compound, are becoming very important in modern drug discovery . They are also important scaffolds and building blocks for the preparation of heterocyclic systems, hybrids, and peptides .

Properties

IUPAC Name

methyl 5-(dimethylamino)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGROTZIKFCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555892-94-8
Record name methyl 5-(dimethylamino)piperidine-3-carboxylate
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